

Technical Whitepaper: 2- [(Dimethylamino)methylene]-1,3- cyclohexanedione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Cat. No.: B1269523

[Get Quote](#)

CAS Number: 85302-07-4 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **2-[(Dimethylamino)methylene]-1,3-cyclohexanedione** (CAS: 85302-07-4), a versatile synthetic intermediate. The compound, an enaminone, serves as a valuable building block in organic synthesis, particularly for the construction of various heterocyclic systems. This guide details its chemical and physical properties, provides key spectral data, outlines a detailed experimental protocol for its synthesis, and illustrates its synthetic utility. All quantitative data is presented in structured tables, and key processes are visualized using workflow diagrams to facilitate understanding for research and development purposes.

Chemical Properties and Identification

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione is an organic compound featuring a cyclohexanedione backbone functionalized with a dimethylamino-methylene group. This structure classifies it as an enaminone, a class of compounds known for their utility as intermediates in the synthesis of more complex molecules.

Identifier	Value	Reference
IUPAC Name	2-[(Dimethylamino)methylene]cyclohexane-1,3-dione	N/A
CAS Number	85302-07-4	[1] [2]
Molecular Formula	C ₉ H ₁₃ NO ₂	[1]
Molecular Weight	167.21 g/mol	[1]
Canonical SMILES	CN(C)C=C1C(=O)CCCC1=O	N/A
InChI Key	USUMAAZJCOVPIN-UHFFFAOYSA-N	N/A

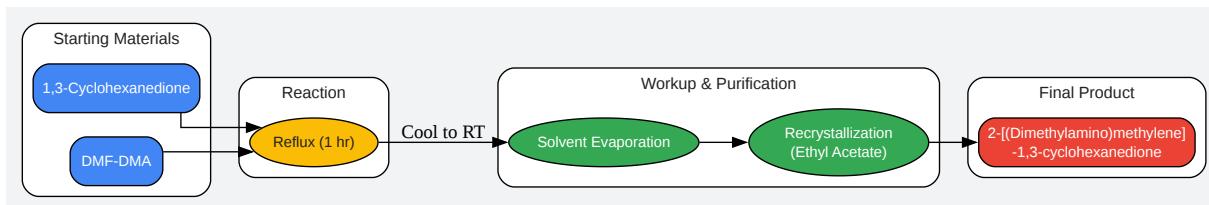
Physical and Spectroscopic Data

The following tables summarize the known physical and spectroscopic data for **2-[(Dimethylamino)methylene]-1,3-cyclohexanedione**. Note that some data points, such as boiling point and specific solubility, are not widely reported in published literature.

Table 2.1: Physical Properties

Property	Value	Reference
Physical State	Light orange needles/solid	N/A
Melting Point	116 - 118 °C	N/A
Boiling Point	Data not available	N/A
Solubility	Soluble in ethyl acetate (used for recrystallization). Quantitative data in other solvents is not readily available.	N/A

Table 2.2: Spectroscopic Data


Technique	Data	Reference
¹ H-NMR (CDCl ₃)	δ 8.05 (s, 1H), 3.40 (s, 3H), 3.19 (s, 3H), 2.26 (t, 4H), 1.95 (m, 2H)	[3]
¹³ C-NMR (75 MHz, CDCl ₃)	δ 195.9, 162.0, 109.1, 48.3, 44.4, 37.9, 19.3	[3]
FT-IR (cm ⁻¹)	Data not available	N/A
Mass Spec. (m/z)	Data not available. The related compound, 2-((dimethylamino)methylene)-5,5-Dimethylcyclohexane-1,3-dione, shows a molecular ion peak [M ⁺] at 195.	[4]

Synthesis and Experimental Protocol

The most common and efficient synthesis of **2-[(Dimethylamino)methylene]-1,3-cyclohexanedione** involves the condensation reaction between 1,3-cyclohexanedione and N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

Synthesis Workflow

The synthesis is a straightforward one-step process where the dione is reacted with the acetal, which serves as both a reactant and a dehydrating agent.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.

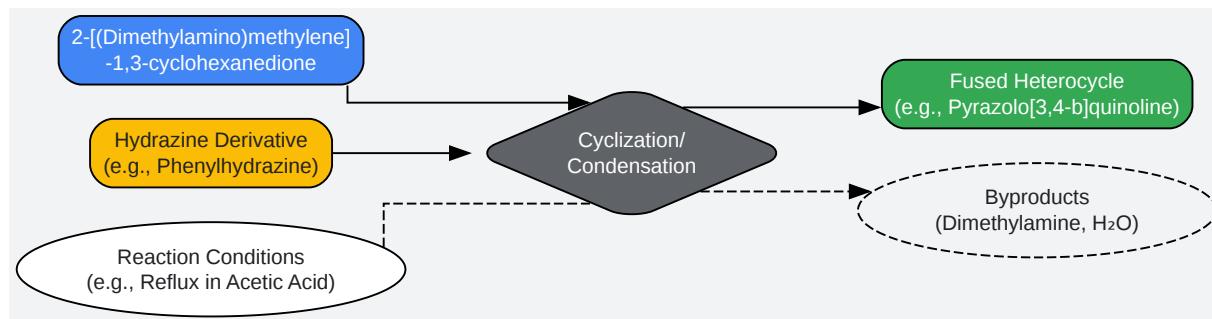
Materials:

- 1,3-Cyclohexanedione (11.2 g, 100 mmol)
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 28 mL)
- Ethyl acetate

Procedure:

- Suspend 1,3-cyclohexanedione (11.2 g, 100 mmol) in N,N-Dimethylformamide dimethyl acetal (28 mL).
- Heat the mixture at reflux for 1 hour. The solid should dissolve, and the solution will typically turn orange.
- After 1 hour, cool the reaction mixture to room temperature.
- Remove the solvent in vacuo using a rotary evaporator. This will yield a crude orange solid.
- Recrystallize the crude solid from ethyl acetate to yield the pure product.
- Collect the resulting light orange needles by filtration and dry under vacuum.

Expected Yield: Approximately 12 g (72%).


Applications in Heterocyclic Synthesis

As an enaminone, the title compound is an excellent precursor for building complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. The two carbonyl groups and the enamine moiety provide multiple reactive sites

for cyclization reactions. A primary application is the synthesis of fused pyrazole systems, such as pyrazolo[3,4-b]quinolines, which are known to possess a range of biological activities.^[3]

Logical Pathway for Heterocycle Formation

The reaction with bifunctional nucleophiles, such as hydrazine derivatives, is a common strategy. The nucleophile attacks the electrophilic carbonyl carbon and the enamine carbon, leading to a cyclization-condensation cascade that expels dimethylamine and water to form the stable, fused aromatic system.

[Click to download full resolution via product page](#)

Caption: Reaction pathway for synthesizing fused heterocycles.

Example Protocol: Synthesis of 1-Phenyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-b]quinolin-4-one

Procedure Outline:

- A solution of **2-[(Dimethylamino)methylene]-1,3-cyclohexanedione** and a molar equivalent of phenylhydrazine is prepared in a suitable solvent, such as glacial acetic acid.
- The mixture is heated at reflux for several hours.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).

- Upon completion, the mixture is cooled, and the precipitated product is isolated by filtration, washed, and dried. This reaction proceeds via a tandem condensation and cyclization, displacing the dimethylamino group and forming the stable pyrazoloquinoline core.[3]

This synthetic route highlights the compound's value as a scaffold for rapidly accessing complex molecular architectures relevant to drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione | 85302-07-4 [chemicalbook.com]
- 2. CAS#:85302-07-4 | Cyclohexane-1,3-dione, 2-dimethylaminomethylene- | Chemsric [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methyl-1,3-cyclohexanedione 97 1193-55-1 [sigmaaldrich.com]
- To cite this document: BenchChem. [Technical Whitepaper: 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1269523#2-dimethylamino-methylene-1-3-cyclohexanedione-cas-number-85302-07-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com